molecular formula C39H50O19 B191178 Epimedin C CAS No. 110642-44-9

Epimedin C

Cat. No. B191178
CAS RN: 110642-44-9
M. Wt: 822.8 g/mol
InChI Key: ULZLIYVOYYQJRO-JIYCBSMMSA-N
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Description

Epimedin C is a flavonoid originally found in Epimedium sagittatum . It exhibits immunostimulatory and anticancer activities . In hepatoma cells, Epimedin C inhibited cellular proliferation by decreasing expression of c-Myc, cyclin D1, and c-fos, and increasing expression of CDK inhibitors p21 and p27 . It also has potential to treat cardiovascular diseases and bone loss .


Synthesis Analysis

Epimedin C is a flavonoid that is naturally extracted from Epimedium sagittatum . The synthesis of Epimedin C involves complex biological processes in the plant, including the expression of genes involved in flavonoid biosynthesis . Genes encoding O-methyltransferase play crucial roles in flavonoids metabolism .


Molecular Structure Analysis

Epimedin C has a molecular formula of C39H50O19 . Its molecular structure consists of 39 carbon atoms, 50 hydrogen atoms, and 19 oxygen atoms .


Chemical Reactions Analysis

Epimedin C has been found to have significant effects on various biological processes. For instance, it has been shown to decrease levels of fasting blood glucose (FBG), homeostasis model assessment of insulin resistance (HOMA-IR), and oral glucose tolerance, as well as contents of malondialdehyde (MDA) and low-density lipoprotein cholesterol (LDL-C) in type 2 diabetes mellitus (T2DM) mice .


Physical And Chemical Properties Analysis

Epimedin C has a density of 1.57±0.1 g/cm3, a boiling point of 1062.1±65.0 °C, and a flash point of 322.2°C . It is a yellow crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents .

Scientific Research Applications

Diabetes Mellitus Type 2 Management

Epimedin C has been identified as a significant agent in managing Type 2 Diabetes Mellitus (T2DM). A study demonstrated its hypoglycemic effect in mice with T2DM, where it improved fasting blood glucose levels, insulin resistance, and glucose tolerance. Additionally, it reduced oxidative stress markers like malondialdehyde and improved lipid profiles, indicating its potential as a therapeutic agent for T2DM .

Osteoporosis Treatment

The compound has shown promise in promoting bone health and is widely used in traditional medicine to treat osteoporosis. It aids in bone healing by influencing pathways that regulate the cytoskeleton, which is crucial for bone formation .

Anti-inflammatory and Chondroprotective Effects

Epimedin C exhibits significant anti-inflammatory properties. It has been reported to enhance the expression of extracellular matrix components in osteoarthritis chondrocytes, offering chondroprotective effects that could be beneficial in treating joint diseases .

Antioxidant Activity

The antioxidant properties of Epimedin C are noteworthy. By increasing the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase, it combats oxidative stress, which is a factor in many chronic diseases .

Sexual Dysfunction

In traditional Chinese medicine, Epimedin C is used to address sexual dysfunction. Its pharmacological activities suggest it can improve sexual health, although more research is needed to fully understand its mechanisms and efficacy in this application .

Cancer Research

Research into the anticancer properties of Epimedin C is ongoing. Its role in various signaling pathways indicates potential for use in cancer treatment, particularly in inhibiting the growth of cancer cells and inducing apoptosis .

Neuroprotective Effects

The neuroprotective effects of Epimedin C are being explored, particularly in the context of brain diseases. Its impact on neuronal health and potential to improve cognitive functions makes it a compound of interest in neurology .

Cardiovascular Health

Epimedin C may contribute to cardiovascular health by improving lipid profiles and reducing the risk of atherosclerosis. Its effects on cholesterol levels and endothelial function suggest a beneficial role in heart disease prevention .

Mechanism of Action

Epimedin C, also known as Epmedin C, is a natural product derived from the plant Epimedium brevicornu Maxim . It has been traditionally used in herbal medicine and has shown potential for the treatment of various conditions. This article will delve into the mechanism of action of Epimedin C, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its efficacy and stability.

Target of Action

Epimedin C primarily targets estrogen receptors, exhibiting estrogen-like effects . It interacts with these receptors, particularly in ovariectomized mice, suggesting a role in the regulation of estrogen levels .

Mode of Action

Epimedin C interacts with its targets by mimicking the effects of estrogen . In ovariectomized mice, it has been observed to increase uterus weight and uterine factor and estradiol levels significantly .

Biochemical Pathways

The primary biochemical pathway affected by Epimedin C is the estrogen signaling pathway . By mimicking estrogen, Epimedin C can influence various downstream effects related to this hormone. For instance, it has been associated with the regulation of body weight and uterine factor in ovariectomized mice .

Pharmacokinetics

The pharmacokinetics of Epimedin C involve rapid distribution and slow elimination after administration . The oral bioavailability of epimedin c is relatively low, around 058% when administered as a pure compound and around 013% when administered as part of the Herba Epimedii extract . This suggests that other ingredients in the Herba Epimedii may suppress the oral bioavailability of Epimedin C .

Result of Action

The administration of Epimedin C results in several molecular and cellular effects. In ovariectomized mice, it has been observed to significantly increase body weight, uterus weight, uterine factor, and estradiol levels . These effects suggest that Epimedin C could potentially be used in the treatment of conditions related to estrogen deficiency .

Action Environment

The action, efficacy, and stability of Epimedin C can be influenced by various environmental factors. For instance, the presence of other compounds in the Herba Epimedii extract can affect the oral bioavailability of Epimedin C

Safety and Hazards

When handling Epimedin C, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZLIYVOYYQJRO-JIYCBSMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149351
Record name Epimedin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

822.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epimedin C

CAS RN

110642-44-9
Record name Epimedin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110642449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epimedin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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